Alk-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

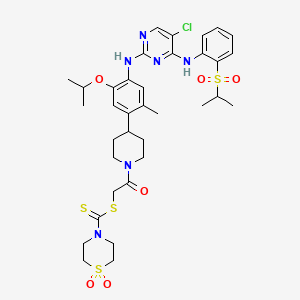

C35H45ClN6O6S4 |

|---|---|

Molecular Weight |

809.5 g/mol |

IUPAC Name |

[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-2-oxoethyl] 1,1-dioxo-1,4-thiazinane-4-carbodithioate |

InChI |

InChI=1S/C35H45ClN6O6S4/c1-22(2)48-30-19-26(25-10-12-41(13-11-25)32(43)21-50-35(49)42-14-16-51(44,45)17-15-42)24(5)18-29(30)39-34-37-20-27(36)33(40-34)38-28-8-6-7-9-31(28)52(46,47)23(3)4/h6-9,18-20,22-23,25H,10-17,21H2,1-5H3,(H2,37,38,39,40) |

InChI Key |

HVCBKWMGVOJUCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)CSC(=S)N3CCS(=O)(=O)CC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Alk-IN-21: A Potent and Selective ALK Inhibitor for Overcoming Drug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the production of an aberrant ALK protein that drives uncontrolled cell growth and survival in various cancers, most notably in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. While the development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers, the emergence of drug resistance, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.

Alk-IN-21, also identified as compound B10, has emerged as a potent, next-generation ALK inhibitor, specifically designed to overcome resistance to earlier-generation TKIs. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activity, the experimental protocols for its evaluation, and the underlying signaling pathways it targets.

ALK Signaling Pathway

The ALK receptor, upon activation by its ligand or through oncogenic fusion, dimerizes and autophosphorylates its kinase domain. This initiates a cascade of downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration. The primary signaling cascades activated by ALK include:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.

-

JAK-STAT Pathway: Activation of this pathway leads to the transcription of genes involved in cell survival and proliferation.

-

PLCγ Pathway: This pathway is involved in cell motility and invasion.

Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

Biochemical Profile of this compound

This compound is a 2,4-diarylaminopyrimidine derivative bearing a dithiocarbamate moiety, designed to overcome drug resistance conferred by mutations in the ALK kinase domain, particularly the gatekeeper mutation L1196M and the solvent-front mutation G1202R.[1]

Enzymatic Inhibitory Potency

This compound demonstrates potent inhibitory activity against wild-type ALK and clinically relevant mutant forms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| ALK Wild-Type (WT) | 4.59 |

| ALK L1196M | 2.07 |

| ALK G1202R | 5.95 |

| Data sourced from the primary publication on compound B10 (this compound).[1] |

Cellular Activity of this compound

The anti-proliferative effects of this compound were evaluated in human cancer cell lines harboring ALK fusions.

| Cell Line | Cancer Type | ALK Status | IC50 (µM) |

| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 0.07 |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 0.07 |

| Data sourced from the primary publication on compound B10 (this compound).[1] |

Further cellular studies on the H2228 cell line revealed that this compound induces apoptosis and causes cell cycle arrest in the G2/M phase.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase active site.

Materials:

-

Recombinant human ALK (WT, L1196M, G1202R)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Assay buffer

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, kinase, and Eu-anti-GST antibody mixture.

-

Add the kinase tracer to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Karpas299 or H2228 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model

While the primary publication for this compound (compound B10) did not include in vivo data, a typical xenograft study to evaluate the efficacy of an ALK inhibitor would follow this general protocol.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

ALK-positive cancer cells (e.g., H2228)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously inject ALK-positive cancer cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ALK, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental and Developmental Workflow

The evaluation of a novel ALK inhibitor like this compound follows a structured workflow, from initial biochemical screening to preclinical in vivo validation.

Figure 2: General workflow for the development and evaluation of an ALK inhibitor.

Conclusion

This compound is a highly potent ALK inhibitor that demonstrates significant activity against wild-type ALK and clinically important resistance mutations, including L1196M and G1202R. Its efficacy in inhibiting the proliferation of ALK-positive cancer cell lines at low nanomolar concentrations highlights its potential as a therapeutic candidate. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of next-generation ALK inhibitors. Further preclinical evaluation, particularly in in vivo models of ALK-driven cancers, is warranted to fully elucidate the therapeutic potential of this compound.

References

Alk-IN-21: A Technical Guide for Anaplastic Large Cell Lymphoma Research

Disclaimer: Information regarding a specific molecule designated "Alk-IN-21" is not available in the public domain as of late 2025. This document therefore serves as a comprehensive technical guide for a hypothetical, next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representative of potent and selective compounds used in the research of anaplastic large cell lymphoma (ALCL). All data and protocols are compiled from published research on various advanced ALK inhibitors.

Introduction

Anaplastic Large Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL is characterized by a chromosomal translocation involving the ALK gene, most commonly t(2;5)(p23;q35), which results in the expression of the oncogenic fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK).[1][2] The constitutive kinase activity of NPM-ALK drives tumor cell proliferation and survival through the activation of multiple downstream signaling pathways.[3]

Targeted inhibition of the ALK tyrosine kinase has emerged as a highly effective therapeutic strategy. This compound represents a next-generation, highly potent and selective ALK inhibitor designed to overcome resistance mechanisms observed with earlier-generation inhibitors. This guide provides an in-depth overview of the preclinical data, experimental protocols, and signaling pathways relevant to the investigation of this compound and similar molecules in ALCL research.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of representative next-generation ALK inhibitors against various ALCL cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Reference |

| Representative Next-Gen ALK Inhibitor | ALK | 1.9 | [4] |

| Crizotinib (1st Gen) | ALK | 3.0 | [4] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%.

Table 2: Cellular Proliferation Inhibition in ALK+ ALCL Cell Lines

| Cell Line | Genetic Profile | Representative Next-Gen ALK Inhibitor IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Reference |

| SU-DHL-1 | NPM-ALK | 11-25 | ~70 | [3] |

| L-82 | NPM-ALK | 11-25 | ~70 | [3] |

| Karpas 299 | NPM-ALK | 11-25 | ~70 | [3] |

| SR-786 | NPM-ALK | 97 | 225 | [3] |

IC₅₀ values in cellular assays represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 3: Activity Against Crizotinib-Resistant ALK Mutations

| ALK Mutation | Representative Next-Gen Inhibitor IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Ceritinib IC₅₀ (nM) | Alectinib IC₅₀ (nM) | Reference |

| G1202R | 80 | 560 | 309 | 595 | [4] |

| L1196M | <10 | >150 | <20 | <20 | [1][5] |

These data highlight the improved potency of next-generation inhibitors against clinically relevant resistance mutations.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to determine the inhibitory effect of this compound on the proliferation of ALCL cell lines.

-

Cell Culture: Culture ALCL cell lines (e.g., SU-DHL-1, Karpas 299) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 72-96 hours at 37°C.[3]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Phospho-ALK and Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of ALK and its key downstream signaling proteins.

-

Cell Treatment: Seed ALCL cells in 6-well plates and treat with varying concentrations of this compound for 2-4 hours.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Probe the membrane for a loading control protein such as GAPDH or β-actin to ensure equal protein loading.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of ALCL.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID gamma).

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ ALCL cells (e.g., Karpas 299) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., once daily) at a predetermined dose. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Signaling Pathways and Experimental Workflows

NPM-ALK Signaling Pathway

The fusion protein NPM-ALK, prevalent in ALCL, leads to constitutive activation of the ALK tyrosine kinase domain. This triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[3][6] this compound is designed to inhibit the initial phosphorylation of ALK, thereby blocking these downstream effects.

Caption: Simplified NPM-ALK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel ALK inhibitor like this compound.

Caption: Standard preclinical workflow for evaluating a novel ALK inhibitor.

Logic of Overcoming Drug Resistance

Next-generation ALK inhibitors are designed to be effective against mutations that confer resistance to earlier inhibitors like crizotinib. The G1202R mutation, for example, is a "gatekeeper" mutation that sterically hinders the binding of crizotinib but is accommodated by the more flexible or differently binding structures of newer inhibitors.

Caption: Rationale for next-generation ALK inhibitors overcoming resistance mutations.

References

- 1. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 3. A Combination of Alectinib and DNA-Demethylating Agents Synergistically Inhibits Anaplastic-Lymphoma-Kinase-Positive Anaplastic Large-Cell Lymphoma Cell Proliferation [mdpi.com]

- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding ALK Tyrosine Kinase Inhibitors: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the core mechanisms, experimental evaluation, and signaling pathways associated with Anaplastic Lymphoma Kinase (ALK) inhibitors.

Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to the expression of oncogenic ALK fusion proteins.[1][2] These aberrant ALK proteins are constitutively active, driving downstream signaling pathways that promote uncontrolled cell proliferation, survival, and ultimately, tumorigenesis.[1][3] Consequently, ALK has emerged as a key therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1] ALK inhibitors are a class of targeted therapies designed to block the kinase activity of these oncogenic ALK variants.[4] This guide provides a technical overview of the role of ALK inhibitors, their mechanism of action, relevant signaling pathways, and common experimental protocols used in their evaluation.

Core Mechanism of Action

ALK inhibitors are typically small molecule compounds that function as ATP-competitive inhibitors.[4][5] They bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[4] This inhibition of ALK's kinase activity leads to the suppression of cancer cell growth and the induction of apoptosis.[3]

The most common ALK gene rearrangement in NSCLC involves the fusion of ALK with the echinoderm microtubule-associated protein-like 4 (EML4) gene.[5] The resulting EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain.[3] Several generations of ALK inhibitors have been developed, each with varying potency and efficacy against different ALK mutations that can arise and confer resistance to earlier-generation inhibitors.[6]

Key Signaling Pathways

The oncogenic activity of ALK fusion proteins is mediated through the activation of several key downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of ALK inhibitors and for developing strategies to overcome resistance.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutively active ALK fusion proteins can lead to the persistent activation of the MAPK pathway, promoting uncontrolled cell division.[1]

-

PI3K-AKT-mTOR Pathway: The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism. Its activation by oncogenic ALK contributes to the survival and proliferation of cancer cells.[1]

-

JAK-STAT Pathway: The JAK-STAT signaling cascade is involved in cell growth and survival. In some contexts, such as ALK-positive anaplastic large cell lymphoma, the JAK3/STAT3 pathway is a significant contributor to the malignant phenotype.[7]

Below is a diagram illustrating the central role of ALK in activating these key downstream signaling pathways.

ALK Signaling Pathways

Quantitative Data for ALK Inhibitors

The potency and efficacy of ALK inhibitors are typically characterized by various quantitative measures. These data are essential for comparing different inhibitors and for guiding preclinical and clinical development.

| Parameter | Description | Example Value (Compound X) |

| IC₅₀ (Enzymatic) | The concentration of an inhibitor that reduces the enzymatic activity of ALK by 50%. | 2.5 nM |

| IC₅₀ (Cellular) | The concentration of an inhibitor that inhibits the proliferation of ALK-positive cancer cells by 50%. | 20 nM |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 0.8 nM |

| EC₅₀ | The concentration of a drug that gives half-maximal response. | 15 nM |

| ORR (Objective Response Rate) | The percentage of patients whose tumor is destroyed or significantly reduced in size by a drug. | 60-78% |

| PFS (Progression-Free Survival) | The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. | 10.9-34.8 months |

Note: The example values are hypothetical and for illustrative purposes only. Actual values for specific ALK inhibitors can be found in the scientific literature.[6]

Experimental Protocols

A variety of experimental techniques are employed to study the activity of ALK inhibitors and their effects on cancer cells.

ALK Kinase Assays (In Vitro)

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

-

Methodology:

-

Recombinant ALK kinase domain is incubated with a specific substrate peptide and ATP in a reaction buffer.

-

The test compound (e.g., Alk-IN-21) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified using methods such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assays

-

Objective: To assess the effect of an ALK inhibitor on the growth of ALK-positive cancer cell lines.

-

Methodology:

-

ALK-positive cancer cells (e.g., H3122, Karpas-299) are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the ALK inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as:

-

MTT or MTS assays: Colorimetric assays that measure metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

-

-

The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

-

Western Blotting for Phospho-ALK and Downstream Signaling

-

Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation status of ALK and its downstream signaling proteins.

-

Methodology:

-

ALK-positive cells are treated with the ALK inhibitor for a specific duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated forms of downstream proteins (e.g., p-ERK, p-AKT, p-STAT3), and their total protein counterparts.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the signal is visualized using chemiluminescence.

-

Below is a diagram illustrating a typical experimental workflow for evaluating an ALK inhibitor.

ALK Inhibitor Evaluation Workflow

Conclusion

ALK tyrosine kinase inhibitors represent a significant advancement in the treatment of ALK-driven malignancies. A thorough understanding of their mechanism of action, the signaling pathways they modulate, and the experimental methodologies used for their evaluation is paramount for the continued development of more effective and durable therapies. This guide provides a foundational framework for researchers and drug development professionals working in this critical area of oncology.

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 5. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-21 Contributes to JAK3/STAT3 Activation and Promotes Cell Growth in ALK-Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Alk-IN-21: A Potent ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Alk-IN-21, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant mutants.

Chemical Structure and Physicochemical Properties

This compound, also identified as Compound B10, is a small molecule inhibitor belonging to the pyrimidine class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C35H45ClN6O6S4[1] |

| Molar Mass | 809.49 g/mol [1] |

| CAS Number | 2901889-01-6[1][2] |

(A definitive 2D chemical structure diagram is pending identification in primary scientific literature.)

Biological Activity and In Vitro Potency

This compound has demonstrated significant inhibitory activity against wild-type ALK and key resistance mutations, most notably the G1202R solvent front mutation, which confers resistance to several first and second-generation ALK inhibitors.[2][3] The compound also exhibits potent anti-proliferative effects in cancer cell lines harboring ALK fusions.

Enzymatic Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound against various ALK kinase variants are presented below.

| Target | IC50 (nM) |

| ALK (Wild-Type) | 4.59[2] |

| ALK L1196M | 2.07[2] |

| ALK G1202R | 5.95[2] |

Cellular Anti-proliferative Activity

The IC50 values for the inhibition of proliferation in various human cancer cell lines are as follows:

| Cell Line | Cancer Type | ALK Status | IC50 (µM) |

| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK fusion | 0.07[2] |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK fusion | 0.07[2] |

| HCT116 | Colorectal Carcinoma | ALK wild-type | 5.53[2] |

Mechanism of Action and Signaling Pathways

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK) or point mutations, drives oncogenesis by activating downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The primary signaling cascades activated by oncogenic ALK include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.

This compound, as a potent ALK inhibitor, is designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and the subsequent activation of its downstream effectors. This inhibition leads to the suppression of tumor cell growth and the induction of apoptosis.

Experimental Protocols

Detailed experimental protocols for the determination of enzymatic and cellular IC50 values are crucial for the replication and validation of these findings. The following are generalized protocols based on standard laboratory practices.

ALK Enzymatic Assay (Generalized Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against ALK kinase.

A standard procedure for an enzymatic activity inhibition assay involves careful selection of the catalytic reaction, optimal conditions, and appropriate concentrations of the enzyme, substrate, and inhibitor.[4]

Cell Proliferation Assay (Generalized Protocol)

This protocol outlines a method to assess the anti-proliferative effect of a compound on cancer cell lines.

For the Karpas-299 cell line, proliferation can be assessed using various methods, including the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) or a resazurin-based assay.[5][6]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the primary scientific literature. The synthesis of similar 2,4-pyrimidinediamine derivatives often involves multi-step reactions, including coupling and condensation steps.[7][8]

Conclusion and Future Directions

This compound is a promising, potent inhibitor of ALK, with significant activity against the clinically important G1202R resistance mutation. Its strong anti-proliferative effects in ALK-positive cancer cell lines warrant further investigation. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in in vivo models to assess its potential as a therapeutic agent for ALK-driven malignancies. The identification and publication of its detailed synthesis and experimental protocols will be crucial for advancing its preclinical and potential clinical development.

References

- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. embopress.org [embopress.org]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Super-enhancer-based identification of a BATF3/IL-2R−module reveals vulnerabilities in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Inhibitory Effects of Advanced Anaplastic Lymphoma Kinase (ALK) Inhibitors on Resistance Mutations

Disclaimer: No specific public data was found for a compound designated "Alk-IN-21". This guide will therefore focus on a potent, next-generation ALK inhibitor, JH-VIII-157-02 , as a case study to illustrate the inhibitory effects on ALK mutations, including the highly resistant G1202R mutation. The data and methodologies presented are based on published preclinical studies.

Introduction

The emergence of resistance mutations in the Anaplastic Lymphoma Kinase (ALK) gene is a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The G1202R mutation, located in the solvent front of the ATP-binding pocket, is a particularly problematic mutation, conferring resistance to first and second-generation ALK inhibitors.[1] This document provides a technical overview of the inhibitory effects of an advanced ALK inhibitor, JH-VIII-157-02, against wild-type ALK and a panel of clinically relevant resistance mutations, with a focus on ALKG1202R.

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of ALK inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the cellular phospho-ALK IC50 values for JH-VIII-157-02 in comparison to the second-generation inhibitor Alectinib against various EML4-ALK fusion variants.

| Compound | EML4-ALK WT IC50 (nM) | EML4-ALK G1202R IC50 (nM) | EML4-ALK L1196M IC50 (nM) | EML4-ALK C1156Y IC50 (nM) | EML4-ALK F1174L IC50 (nM) | EML4-ALK L1152R IC50 (nM) | EML4-ALK 1151Tins IC50 (nM) | EML4-ALK G1269A IC50 (nM) | EML4-ALK S1206Y IC50 (nM) |

| Alectinib | 2 | 207 | 90 | 2 | 3 | 169 | 72 | 9 | 2 |

| JH-VIII-157-02 | 2 | 2 | 10 | 15 | 20 | 10 | 10 | 5 | 5 |

Data sourced from Hatcher, J. M., et al. (2016). Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation. Journal of medicinal chemistry, 59(17), 8067–8079.[1]

Experimental Protocols

Cell-Based Phospho-ALK IC50 Assay

This assay determines the concentration of an inhibitor required to reduce the phosphorylation of ALK in a cellular context by 50%.

Cell Lines:

-

Ba/F3 cells engineered to express various EML4-ALK fusion proteins (Wild-Type, G1202R, L1196M, etc.).

-

Untransduced Ba/F3 cells are used as a control for cytotoxicity.

Methodology:

-

Cell Culture: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and IL-3. For ALK-expressing cells, IL-3 is omitted to ensure dependence on ALK signaling for survival.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., JH-VIII-157-02) for a specified period (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK).

-

A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

-

-

Data Analysis:

-

The intensity of the p-ALK band for each compound concentration is normalized to a loading control (e.g., total ALK or a housekeeping protein like GAPDH).

-

The normalized values are then plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

Visualizations

ALK Signaling Pathway

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Cellular Phospho-ALK IC50 Assay

Caption: Workflow for determining the cellular IC50 of an ALK inhibitor.

References

The Evolution of ALK Inhibitors: A Technical Guide to Targeted Cancer Therapy

A Foreword for the Research Professional: The discovery of Anaplastic Lymphoma Kinase (ALK) rearrangements as oncogenic drivers has epitomized the success of precision medicine in oncology. This guide provides a comprehensive overview of the history and development of ALK inhibitors, from the initial discovery of the NPM-ALK fusion protein to the advent of third-generation targeted therapies. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, including experimental methodologies and comparative data, to support ongoing research and development in this critical field.

The Discovery of ALK and its Role in Oncogenesis

Anaplastic Lymphoma Kinase (ALK) was first identified in 1994 as part of a chromosomal translocation, t(2;5)(p23;q35), in anaplastic large-cell lymphoma (ALCL).[1] This translocation results in the fusion of the ALK gene with the Nucleophosmin (NPM1) gene, creating the oncogenic NPM-ALK fusion protein.[1] The full-length ALK receptor tyrosine kinase was later characterized in 1997.[1] In 2007, a pivotal discovery identified the EML4-ALK fusion gene in a subset of non-small cell lung cancer (NSCLC) patients, establishing ALK as a key therapeutic target in this disease.[2][3][4]

Aberrant ALK activation, most commonly through gene rearrangements, leads to the constitutive activation of its tyrosine kinase domain. This triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[5][6][7][8]

Generations of ALK Inhibitors: A Comparative Overview

The development of ALK inhibitors has progressed through three distinct generations, each designed to improve efficacy, overcome resistance, and enhance central nervous system (CNS) penetration.

First-Generation ALK Inhibitor: Crizotinib

Crizotinib (Xalkori) was the first ALK inhibitor to receive FDA approval in 2011 for the treatment of ALK-positive NSCLC.[2][9] Initially developed as a c-MET inhibitor, its potent activity against ALK was discovered serendipitously.[3][10] While a significant breakthrough, the majority of patients develop resistance to crizotinib, typically within the first year of treatment.[11][12]

Second-Generation ALK Inhibitors: Ceritinib, Alectinib, and Brigatinib

To address crizotinib resistance, a new wave of more potent and selective ALK inhibitors was developed.

-

Ceritinib (Zykadia): Approved by the FDA in 2014, ceritinib demonstrated efficacy in patients who had progressed on crizotinib.[3][11] It is approximately 20 times more potent than crizotinib in enzymatic assays.[13]

-

Alectinib (Alecensa): FDA-approved in 2015, alectinib is highly selective for ALK and has shown significant activity against many crizotinib-resistant mutations and excellent CNS penetration.[14]

-

Brigatinib (Alunbrig): Receiving FDA approval in 2017, brigatinib is a potent inhibitor of both ALK and ROS1 and is active against a broad spectrum of ALK resistance mutations.[3][15]

Third-Generation ALK Inhibitor: Lorlatinib

Lorlatinib (Lorbrena), approved by the FDA in 2018, was specifically designed to overcome resistance to second-generation ALK inhibitors and to effectively cross the blood-brain barrier.[7][14][16][17] It has demonstrated activity against a wide range of ALK mutations, including the highly resistant G1202R mutation.[17][18]

Quantitative Data Presentation

The following tables summarize the in vitro potency and clinical efficacy of the key ALK inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of ALK Inhibitors Against Various ALK Mutations

| ALK Mutant | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |

| Wild-Type | 24 | 0.2 | 1.9 | 14 | 1 |

| L1196M | 170 | 37 | 25 | 9 | 18 |

| G1269A | 1109 | 37 | 25 | 184 | 37 |

| G1202R | 560 | 309 | 595 | 184 | 80 |

| I1171T | - | 37 | 28.4 | 9 | 37 |

| C1156Y | - | - | - | <50 | - |

| F1174L | - | - | <10 | <50 | - |

| V1180L | - | - | - | <50 | - |

Table 2: Pivotal Clinical Trial Efficacy Data for First-Line Treatment of ALK-Positive NSCLC

| Inhibitor | Clinical Trial | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| Crizotinib | PROFILE 1014 | Chemotherapy | 10.9 months | 74% |

| Ceritinib | ASCEND-4 | Chemotherapy | 16.6 months | 73% |

| Alectinib | ALEX | Crizotinib | 34.8 months | 82.9% |

| Alectinib | J-ALEX | Crizotinib | 34.1 months | - |

| Brigatinib | ALTA-1L | Crizotinib | 24.0 months | 74% |

| Lorlatinib | CROWN | Crizotinib | Not Reached (60% at 5 years) | 76% |

Data compiled from pivotal clinical trial reports.[5][9][10][19][20][22][23][24][25][26][27][28][29][30]

Mechanisms of Resistance to ALK Inhibitors

Resistance to ALK inhibitors can be broadly categorized into two main types:

-

On-target resistance: This involves the acquisition of secondary mutations within the ALK kinase domain that interfere with drug binding. The specific mutations that arise are often dependent on the inhibitor used. For example, the L1196M "gatekeeper" mutation is a common mechanism of resistance to crizotinib.[15] The G1202R mutation is a frequent cause of resistance to second-generation inhibitors.[15][31]

-

Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. These can include the activation of other receptor tyrosine kinases such as EGFR or MET.

Experimental Protocols

Detection of ALK Rearrangements

5.1.1. Fluorescence In Situ Hybridization (FISH)

The Vysis ALK Break Apart FISH Probe Kit is considered the gold standard for detecting ALK gene rearrangements.[3][7][21]

-

Principle: This assay uses two DNA probes labeled with different fluorophores that bind to regions flanking the ALK gene. In cells without an ALK rearrangement, the probes are close together, and the signals appear fused (yellow or overlapping red and green). In cells with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.[11]

-

Procedure Outline:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Pre-treatment with protease to permeabilize the cells.

-

The ALK probe mixture is applied to the slides, and the DNA is co-denatured.

-

Hybridization is carried out overnight in a humidified chamber.

-

Post-hybridization washes are performed to remove unbound probes.

-

Slides are counterstained with DAPI and analyzed under a fluorescence microscope.

-

-

Interpretation: A sample is considered positive for an ALK rearrangement if more than 15% of the scored tumor cells show split red and green signals or an isolated red signal.[7][11][21]

5.1.2. Immunohistochemistry (IHC)

IHC is a widely used method to detect the expression of the ALK protein.

-

Principle: This technique uses an antibody that specifically binds to the ALK protein. The antibody is linked to an enzyme that catalyzes a colorimetric reaction, allowing for the visualization of the protein in the tissue.

-

Procedure Outline:

-

FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitope.

-

The primary antibody (e.g., D5F3 clone) is applied to the tissue.

-

A secondary antibody conjugated to an enzyme is added.

-

A chromogenic substrate is applied, resulting in a colored precipitate at the site of the antigen.

-

The slide is counterstained and analyzed under a light microscope.

-

-

Interpretation: A strong, diffuse cytoplasmic staining in tumor cells is indicative of an ALK rearrangement.[12]

In Vitro Assays

5.2.1. ALK Kinase Activity Assay

Several methods can be used to measure the enzymatic activity of ALK and the inhibitory effect of compounds. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are a common non-radioactive method.

-

Principle: A biotinylated ALK substrate peptide and a phosphotyrosine-specific antibody labeled with a europium chelate are used. When the substrate is phosphorylated by ALK, the antibody binds to it. The addition of streptavidin-allophycocyanin (APC) brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

-

Procedure Outline:

-

Recombinant ALK enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.

-

The reaction is stopped by the addition of EDTA.

-

The europium-labeled antibody and streptavidin-APC are added.

-

The plate is incubated to allow for binding.

-

The TR-FRET signal is read on a compatible plate reader.

-

The IC50 value of an inhibitor is determined by measuring the decrease in the FRET signal at various inhibitor concentrations.

-

5.2.2. Cell-Based Proliferation/Viability Assay

These assays determine the effect of ALK inhibitors on the growth and survival of ALK-positive cancer cell lines (e.g., H3122, Karpas-299).

-

Principle: Assays such as the MTS or MTT assay measure the metabolic activity of viable cells. A tetrazolium salt is reduced by metabolically active cells to a colored formazan product, which can be quantified by measuring its absorbance.

-

Procedure Outline:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).

-

The MTS or MTT reagent is added to each well.

-

The plate is incubated to allow for the conversion of the reagent to formazan.

-

The absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

-

In Vivo Tumor Models

Patient-derived xenograft (PDX) models or xenografts using established ALK-positive cell lines are used to evaluate the in vivo efficacy of ALK inhibitors.

-

Principle: Human tumor tissue or cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ALK inhibitor, and tumor growth is monitored over time.

-

Procedure Outline:

-

ALK-positive human cancer cells (e.g., H3122) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The ALK inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised and can be used for further analysis (e.g., western blotting, IHC).

-

Mandatory Visualizations

Figure 1: Simplified ALK signaling pathway.

Figure 2: Preclinical to clinical workflow for ALK inhibitors.

Figure 3: Evolution of ALK inhibitor resistance.

References

- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pfizer’s LORBRENA® CROWN Study Shows Majority of Patients with ALK-Positive Advanced Lung Cancer Living Beyond Five Years Without Disease Progression | Pfizer [pfizer.com]

- 3. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial - The ASCO Post [ascopost.com]

- 5. Detection of ALK gene rearrangement in non-small cell lung cancer: a comparison of fluorescence in situ hybridization and chromogenic in situ hybridization with correlation of ALK protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subgroup analysis of crizotinib versus either pemetrexed (PEM) or docetaxel (DOC) in the phase III study (PROFILE 1007) of advanced <I>ALK</I>-positive non-small cell lung cancer (NSCLC). - ASCO [asco.org]

- 8. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Detection of ALK rearrangement by immunohistochemistry in lung adenocarcinoma and the identification of a novel EML4-ALK variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 15. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 16. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]

- 17. targetedonc.com [targetedonc.com]

- 18. Final PFS analysis and safety data from the phase III J-ALEX study of alectinib (ALC) vs. crizotinib (CRZ) in ALK-inhibitor naïve ALK-positive non-small cell lung cancer (ALK+ NSCLC). - ASCO [asco.org]

- 19. mdpi.com [mdpi.com]

- 20. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. targetedonc.com [targetedonc.com]

- 22. ascopubs.org [ascopubs.org]

- 23. cancernetwork.com [cancernetwork.com]

- 24. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]

- 25. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Final overall survival analysis from the phase III J-ALEX study of alectinib versus crizotinib in ALK inhibitor-naïve Japanese patients with ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]

- 28. pfizer.com [pfizer.com]

- 29. oaepublish.com [oaepublish.com]

- 30. nichireibiosciences.com [nichireibiosciences.com]

- 31. Phase 3 study of ceritinib vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Alk-IN-21 and Con B-1 as Covalent Inhibitors of Anaplastic Lymphoma Kinase (ALK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) where its aberrant fusion proteins drive oncogenesis.[1] Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages over reversible inhibitors, including prolonged pharmacodynamic effects and the ability to target shallow binding pockets. This technical guide provides an in-depth analysis of two novel covalent inhibitors of ALK: Alk-IN-21 (also known as Compound B10) and Con B-1. We will detail the experimental evidence and methodologies that classify them as covalent inhibitors, present their quantitative data for comparative analysis, and visualize the key mechanisms and workflows.

Mechanism of Covalent Inhibition

Covalent inhibitors typically function through a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein. Following this initial binding, a reactive functional group ("warhead") on the inhibitor forms a permanent covalent bond with a nucleophilic amino acid residue on the target protein, leading to irreversible inhibition.[2] For both this compound and Con B-1, this covalent interaction with the ALK kinase domain is a key feature of their mechanism of action.

This compound (Compound B10): A Potent Covalent Inhibitor Targeting Wild-type and Mutant ALK

This compound is a novel 2,4-diarylaminopyrimidine derivative bearing a dithiocarbamate moiety, designed to overcome drug resistance associated with ALK mutations, particularly the G1202R mutation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent inhibitory activity against wild-type and mutant ALK, as well as its anti-proliferative effects in cancer cell lines.

Table 1: Enzymatic Inhibitory Activity of this compound against ALK Kinase [3]

| Target | IC50 (nM) |

| ALK WT | 4.59 |

| ALK L1196M | 2.07 |

| ALK G1202R | 5.95 |

Table 2: Anti-proliferative Activity of this compound in ALK-positive Cancer Cell Lines [3]

| Cell Line | IC50 (µM) |

| Karpas299 (Anaplastic Large Cell Lymphoma) | 0.07 |

| H2228 (NSCLC) | 0.07 |

Experimental Protocols

Enzymatic Kinase Inhibition Assay: [3]

The inhibitory activity of this compound against ALK and its mutants was determined using a standard kinase assay. The protocol involves incubating the recombinant ALK enzyme with the inhibitor at various concentrations, followed by the addition of ATP and a suitable substrate. The extent of substrate phosphorylation is then measured, typically through luminescence or fluorescence-based methods, to determine the IC50 value.

Cell Proliferation Assay (MTT Assay): [3]

The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

-

Seed cancer cells (e.g., Karpas299, H2228) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Visualization of this compound's Covalent Inhibition Logic

Caption: Logical workflow of this compound covalent inhibition of ALK kinase.

Con B-1: A Rationally Designed Covalent Inhibitor Targeting a Novel Cysteine Residue

Con B-1 is a rationally designed covalent inhibitor of ALK that targets Cys1259, a cysteine residue located outside the traditional ATP-binding pocket.[4] This unique targeting strategy offers a novel approach to ALK inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for Con B-1, highlighting its inhibitory activity and selectivity.

Table 3: Enzymatic Inhibition Rate of Con B-1 against ALK Kinase [3]

| Compound | Concentration (µM) | Inhibition Rate (%) |

| Con B-1 | 1 | 98.5 |

Table 4: Anti-proliferative Activity of Con B-1 in Various Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| H3122 | NSCLC (ALK-positive) | 0.028 |

| H2228 | NSCLC (ALK-positive) | 0.045 |

| A549 | NSCLC (ALK-negative) | >10 |

| PC-9 | NSCLC (EGFR mutant) | >10 |

Experimental Protocols

Mass Spectrometry for Covalent Binding Confirmation: [3]

To confirm the covalent binding of Con B-1 to ALK, mass spectrometry is employed. The general workflow is as follows:

-

Incubate recombinant ALK protein with Con B-1.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify the peptide fragment that is covalently modified by Con B-1.

-

The mass shift corresponding to the addition of the inhibitor confirms the covalent adduct formation and can pinpoint the specific amino acid residue involved (Cys1259 in this case).

Caption: Experimental workflow for mass spectrometry confirmation of covalent binding.

Western Blot for ALK Signaling Pathway Analysis: [3]

To investigate the effect of Con B-1 on ALK signaling pathways, Western blotting is performed.

-

Treat ALK-positive cancer cells (e.g., H3122) with Con B-1 for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated forms of ALK and its downstream signaling proteins (e.g., p-ALK, p-STAT3, p-AKT, p-ERK).

-

Use corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylation of these proteins indicates inhibition of the ALK signaling pathway.

Caption: Simplified ALK signaling pathway and the inhibitory effect of Con B-1.

Conclusion

This compound and Con B-1 represent two promising covalent inhibitors of ALK with distinct characteristics. This compound demonstrates potent activity against both wild-type and clinically relevant mutant forms of ALK, addressing a key challenge in targeted cancer therapy. Con B-1 introduces a novel mechanism of covalent inhibition by targeting a cysteine residue outside the ATP-binding pocket, opening new avenues for inhibitor design. The experimental data and methodologies detailed in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the next generation of ALK-targeted therapies. The continued exploration of such covalent inhibitors holds significant promise for improving clinical outcomes for patients with ALK-driven malignancies.

References

- 1. Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Discovery of 2,4-diarylaminopyrimidine derivatives bearing dithiocarbamate moiety as novel ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Alk-IN-21 in Elucidating ALK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. However, aberrant ALK activity, often due to chromosomal rearrangements or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Understanding the intricate signaling pathways governed by ALK is paramount for the development of targeted therapies. Alk-IN-21 has emerged as a potent and selective inhibitor of ALK, making it an invaluable tool for dissecting these complex signaling networks. This technical guide provides an in-depth overview of the application of this compound in studying ALK signaling pathways, complete with experimental protocols and data presentation to aid researchers in their investigative endeavors.

Introduction to ALK Signaling

The ALK receptor tyrosine kinase, upon activation by its ligands or through oncogenic fusion events, triggers a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1] The most well-characterized of these pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cytokine signaling and plays a key role in inflammation and immunity, as well as cell survival and proliferation.

Dysregulation of these pathways by aberrant ALK activity is a hallmark of ALK-driven cancers.

This compound: A Potent Probe for ALK Signaling

This compound is a small molecule inhibitor that exhibits high potency against both wild-type and mutated forms of the ALK protein. Its selectivity and potent inhibitory action make it an ideal chemical probe to investigate the functional consequences of ALK inhibition and to delineate the specific downstream signaling events mediated by ALK.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing the phosphorylation of its downstream substrates. This targeted inhibition effectively blocks the initiation of the signaling cascades that drive oncogenesis.

Quantitative Profile of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | IC50 (nM) |

| ALK (Wild-Type) | 4.59[2] |

| ALK (L1196M mutant) | 2.07[2] |

| ALK (G1202R mutant) | 5.95[2] |

Experimental Protocols for Studying ALK Signaling with this compound

The following are detailed methodologies for key experiments to investigate the effects of this compound on ALK signaling pathways. These protocols are adapted from established methods for studying tyrosine kinase inhibitors.

Cell Culture and Treatment

-

Cell Lines: Utilize ALK-positive cancer cell lines (e.g., H3122, STE-1 for NSCLC; Karpas-299 for ALCL) and ALK-negative control cell lines.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Treat cells for the specified duration as required by the downstream application. A dose-response curve is recommended to determine the optimal concentration for inhibiting ALK phosphorylation in the cell line of interest.

Western Blot Analysis of ALK Pathway Activation

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the ALK signaling pathways.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, STAT3, AKT, and ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment:

-

Add a viability reagent such as MTT or use a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on ALK kinase activity.

-

Reaction Setup: In a microplate, combine recombinant ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate or a specific ALK peptide substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Use a kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing ALK Signaling and Experimental Workflows

ALK Signaling Pathways

Caption: Simplified overview of the major ALK signaling pathways and the inhibitory action of this compound.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for analyzing ALK pathway activation using Western blotting.

Logic of this compound in Probing ALK Signaling

Caption: Logical framework for using this compound to validate the role of ALK signaling in cancer.

Conclusion

This compound is a powerful research tool for the detailed investigation of ALK signaling pathways. Its high potency and selectivity allow for the precise inhibition of ALK, enabling researchers to unravel the complex downstream effects and to validate ALK as a therapeutic target. The experimental protocols and data visualization approaches outlined in this guide provide a solid framework for utilizing this compound to advance our understanding of ALK-driven malignancies and to facilitate the development of novel therapeutic strategies. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting ALK with inhibitors like this compound.

References

Methodological & Application

Step-by-step guide for Alk-IN-21 synthesis in a lab setting.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk-IN-21 is a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating significant activity against wild-type ALK and clinically relevant mutant forms, including the formidable G1202R mutation. Structurally, it is a 2,4-diarylaminopyrimidine derivative incorporating a dithiocarbamate moiety. This document provides a comprehensive, step-by-step laboratory protocol for the chemical synthesis of this compound, tailored for researchers in oncology and medicinal chemistry. The protocol is based on the synthetic route published by Wang et al. in Bioorganic & Medicinal Chemistry (2022). Additionally, this guide includes tabulated quantitative data for key intermediates and the final product, alongside diagrams illustrating the synthetic workflow and the targeted signaling pathway.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). While first and second-generation ALK inhibitors have shown significant clinical efficacy, the emergence of acquired resistance mutations, particularly the G1202R solvent front mutation, presents a major therapeutic challenge.

This compound (also referred to as compound B10) has been developed to overcome such resistance. Its novel chemical scaffold, featuring a 2,4-diarylaminopyrimidine core and a dithiocarbamate group, allows for potent inhibition of both wild-type and various mutated forms of the ALK protein. These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound to facilitate further research into its biological activities and potential as a therapeutic agent.

ALK Signaling Pathway

The EML4-ALK fusion protein, commonly found in NSCLC, leads to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), JAK-STAT, and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis. ALK inhibitors like this compound competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream oncogenic signals.

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process. Below is a detailed workflow and the specific protocols for each key reaction.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of Intermediate C

Reaction: Nucleophilic Aromatic Substitution

-

Reagents:

-

2,4-dichloropyrimidine (Intermediate A)

-

Substituted aniline (Intermediate B)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

-

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-BuOH, add the substituted aniline (1.0 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate C.

-

Step 2: Synthesis of Intermediate E

Reaction: Buchwald-Hartwig Coupling

-

Reagents:

-

Intermediate C (1.0 eq)

-

Second substituted aniline (Intermediate D, 1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.2 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To a dried reaction flask, add Intermediate C, the second aniline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir until TLC indicates the consumption of the starting material.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield Intermediate E.

-

Step 3: Synthesis of this compound (Final Product)

Reaction: Dithiocarbamate Formation

-

Reagents:

-

Intermediate E (1.0 eq)

-

Carbon disulfide (CS₂, 5.0 eq)

-

Triethylamine (TEA, 3.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

-

Procedure:

-

Dissolve Intermediate E in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of carbon disulfide.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its key intermediates.

Table 1: Physicochemical and Yield Data for this compound and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| Intermediate C | C₁₀H₈Cl₂N₂ | 227.09 | 75-85 | White to off-white solid |

| Intermediate E | C₂₉H₃₇ClN₄O | 493.09 | 60-70 | Yellowish solid |

| This compound | C₃₅H₄₅ClN₆O₆S₄ | 809.52 | 50-65 | Yellow solid |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR | Peaks consistent with the proposed structure. |

| ¹³C NMR | Peaks consistent with the proposed structure. |

| Mass Spec (HRMS) | Calculated m/z value for [M+H]⁺ should match the observed value. |

| Purity (HPLC) | >95% |

Safety Precautions

-

All synthetic procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Palladium catalysts are flammable and should be handled with care.

-

Carbon disulfide is highly flammable and toxic; handle with extreme caution in a fume hood.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This document provides a detailed and actionable protocol for the synthesis of the potent ALK inhibitor, this compound. By following these procedures, researchers can reliably produce this compound for further in vitro and in vivo studies aimed at overcoming resistance to current ALK-targeted therapies. The provided diagrams and data tables serve as valuable resources for planning and executing the synthesis, as well as for understanding the compound's mechanism of action.

Application Notes and Protocols for TP-008: A Chemical Probe for ALK4 and ALK5

Introduction

Activin receptor-like kinase 4 (ALK4) and 5 (ALK5, also known as TGFβR1) are closely related type I serine/threonine kinase receptors that play pivotal roles in cellular signaling.[1][2] They are key mediators of the Transforming Growth Factor-beta (TGF-β) superfamily, which regulates a multitude of cellular processes including growth, differentiation, apoptosis, and immune responses.[1][3] Dysregulation of ALK4 and ALK5 signaling is implicated in numerous diseases such as cancer, fibrosis, and cardiovascular conditions.[4]

Chemical probes are essential tools for dissecting the biological functions of specific proteins in complex cellular systems.[5][6] A high-quality chemical probe must be potent, selective, and well-characterized to ensure that observed biological effects are attributable to the intended target.[6][7] While several inhibitors for ALK4 and ALK5 have been developed, many lack the required selectivity or comprehensive characterization for use as reliable chemical probes.[4][8]

Data Presentation: Probe Characteristics

The following tables summarize the quantitative data for the chemical probe TP-008, highlighting its potency and selectivity.

Table 1: In Vitro Potency of TP-008 and Other Inhibitors against ALK4 and ALK5

| Compound | ALK4 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Assay Conditions | Reference |

| TP-008 | 113 | 343 | Enzyme Kinetic Assay, 1 µM ATP | [9] |

| Vactosertib | 8.3 | 11.8 | Enzyme Kinetic Assay, 1 µM ATP | [9] |

| GW-788388 | 155 | 222 | Enzyme Kinetic Assay, 1 µM ATP | [9] |